Propionic acid-d6

Catalog No.
S1521737
CAS No.
19448-61-4
M.F
C3H6O2
M. Wt
80.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionic acid-d6

CAS Number

19448-61-4

Product Name

Propionic acid-d6

IUPAC Name

deuterio 2,2,3,3,3-pentadeuteriopropanoate

Molecular Formula

C3H6O2

Molecular Weight

80.12 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD

InChI Key

XBDQKXXYIPTUBI-WYMDYBCKSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium, with a spin of 1, possesses different magnetic properties compared to hydrogen (spin of ½). This difference allows for selective decoupling of protons adjacent to the deuterium atoms in NMR experiments. This technique, known as deuterium decoupling, simplifies complex NMR spectra by removing overlapping signals, leading to a clearer and more precise understanding of the molecule's structure and dynamics .
  • Deuteration at specific sites can also be used to shift NMR peaks away from other signals, allowing for the observation of previously obscured resonances. This is particularly beneficial for studying complex molecules with crowded spectra .

Isotope Labeling for Mechanistic Studies:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate can be used as a probe molecule to study reaction mechanisms. By incorporating it into a reaction pathway, scientists can track the movement and fate of the labeled molecule through the reaction, providing valuable insights into the reaction steps and kinetics .
  • Deuterium labeling can also be used to differentiate reaction pathways involving similar starting materials. By selectively labeling specific positions in the molecule, researchers can distinguish between different reaction products and determine the contribution of each pathway to the overall reaction .

Mass Spectrometry:

  • The incorporation of deuterium atoms increases the molecule's mass, allowing for distinguishing between closely related compounds with similar masses in mass spectrometry experiments. This is particularly useful for analyzing complex mixtures or studying the metabolism of drugs and other biological molecules .

Other Applications:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate may also find use in other scientific research areas, such as pharmaceutical development and material science. However, further research is needed to explore its full potential in these fields.

Propionic acid-d6, also known as deuterio 2,2,3,3,3-pentadeuteriopropanoate, is a deuterated form of propionic acid. Its molecular formula is C3D6O2\text{C}_3\text{D}_6\text{O}_2 and it has a molecular weight of approximately 80.12 g/mol. This compound is characterized by its unique isotopic labeling, where six hydrogen atoms are replaced with deuterium, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and tracer studies . Propionic acid-d6 is a colorless liquid with a density of 1.072 g/mL at 25ºC and a boiling point of 141ºC .

Propionic acid-d6 exhibits similar chemical properties to its non-deuterated counterpart. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Halogenation: Undergoing the Hell–Volhard–Zelinsky reaction to yield halogenated derivatives such as 2-bromopropanoic acid .
  • Decarboxylation: Losing carbon dioxide under specific conditions to yield hydrocarbons.

The presence of deuterium allows for enhanced resolution in spectroscopic analysis, making it particularly useful in studying reaction mechanisms and pathways.

In biological systems, propionic acid-d6 acts similarly to propionic acid. It is produced during the metabolism of certain fatty acids and amino acids. Propionic acid is known to be a product of anaerobic fermentation by specific bacteria, notably those in the genus Propionibacterium, which are involved in the fermentation processes of certain cheeses and contribute to the odor found in sweat .

Moreover, propionic acid-d6 can serve as a tracer in metabolic studies due to its isotopic labeling, allowing researchers to track metabolic pathways involving propionate metabolism and its derivatives.

The synthesis of propionic acid-d6 can be achieved through several methods:

  • Hydrocarboxylation: Utilizing nickel carbonyl as a catalyst for the hydrocarboxylation of ethylene.
  • Aerobic Oxidation: Propionaldehyde can be oxidized in the presence of cobalt or manganese salts at mild temperatures (40–50°C) to produce propionic acid-d6 .
  • Deuteration: Starting from non-deuterated propionic acid through deuteration processes using heavy water or other deuterated reagents.

These methods ensure that the final product retains its isotopic integrity while achieving high purity levels suitable for research applications.

Propionic acid-d6 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: Used as an internal standard or solvent due to its unique spectral properties.
  • Metabolic Tracing: Employed in studies investigating metabolic pathways involving fatty acids and their derivatives.
  • Chemical Research: Serves as a reagent in organic synthesis and reaction mechanism studies.
  • Food Industry: Utilized in research related to fermentation processes and flavor development in cheese production.

Interaction studies involving propionic acid-d6 primarily focus on its role in metabolic pathways. Research indicates that it interacts with various enzymes involved in fatty acid metabolism, such as those converting propionyl-CoA into intermediates that enter the citric acid cycle . These interactions can be studied using isotopic labeling techniques to trace the flow of carbon through metabolic networks.

Several compounds are structurally similar to propionic acid-d6. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Propanoic AcidC3H6O2Non-deuterated version used widely in food preservation
Butanoic AcidC4H8O2One additional carbon; used in flavoring and fragrances
Acetic AcidC2H4O2Smaller structure; commonly used as a food preservative
Isobutyric AcidC4H8O2Branched chain; used in organic synthesis
Valeric AcidC5H10O2Five-carbon chain; found in animal fats

Propionic acid-d6 stands out due to its deuterated nature, which provides enhanced analytical capabilities not present in its non-deuterated counterparts. This feature makes it particularly valuable for researchers investigating complex biochemical processes.

The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in isotopic chemistry. Early applications focused on elucidating reaction mechanisms through kinetic isotope effects (KIE), where deuterium’s mass difference from hydrogen (2.014 vs. 1.008 atomic mass units) altered reaction rates. By the 1950s, deuterated compounds like propionic acid-d6 became indispensable in NMR spectroscopy, as deuteration reduced signal splitting and improved spectral resolution. The first commercial availability of deuterated organic acids in the 1970s, including propionic acid-d6, catalyzed advancements in structural biology and metabolic tracing.

Significance in Modern Chemical Research

Propionic acid-d6 serves as a model system for studying deuterium’s effects on molecular interactions. Its non-radioactive isotopic label enables safe tracking in biological systems, making it invaluable for probing metabolic pathways. In pharmaceutical research, deuterated analogs like deutetrabenazine (Austedo®) demonstrate prolonged metabolic stability, validating the “deuterium switch” strategy for drug design. Furthermore, propionic acid-d6’s role in calibrating mass spectrometry and NMR instruments underscores its utility in analytical chemistry.

Theoretical Framework of Deuterium Substitution

Deuterium substitution alters molecular vibrational frequencies and bond dissociation energies, phenomena quantified by the kinetic isotope effect $$ kH/kD $$. For instance, C–D bonds exhibit ~6–10 times lower zero-point energy than C–H bonds, slowing reaction rates in processes like enzymatic decarboxylation. Hydrogen-deuterium exchange (H/D exchange) mechanisms, facilitated by acid or transition metal catalysts, enable site-specific deuteration. Propionic acid-d6’s synthesis often involves refluxing propionic acid in D$$_2$$O with Pt or Pd catalysts, achieving >98% deuteration efficiency.

Evolution of Research Methodologies

Early deuteration methods relied on repetitive treatments with D$$_2$$O, but modern techniques employ heterogeneous catalysis and flow chemistry for higher yields. Palladium-catalyzed H/D exchange, for example, selectively deuterates benzylic and aliphatic positions without requiring harsh conditions. Advances in computational chemistry have also refined deuteration strategies, predicting optimal sites for isotopic labeling to maximize experimental outcomes.

Traditional Deuteration Approaches

Traditional deuteration approaches for propionic acid-d6 synthesis have evolved from fundamental hydrogen-deuterium exchange principles established in isotope chemistry [12]. The most prevalent method involves direct hydrogen-deuterium exchange with deuterium oxide under controlled thermal conditions [15]. This approach typically operates at temperatures ranging from 80-120°C for periods of 2-24 hours, achieving deuteration levels of 70-85 atom % deuterium with yields of 60-80% [12] [15].

Acid-catalyzed exchange represents a refined variant of traditional deuteration methodologies [14]. This process utilizes deuterium oxide in conjunction with hydrochloric acid catalyst, maintaining reaction conditions at 60-100°C with pH levels between 1-2 for durations of 4-12 hours [25]. The acidic environment facilitates enhanced exchange kinetics, resulting in improved deuteration levels of 80-90 atom % deuterium and yields ranging from 70-85% [25] [28].

Base-catalyzed exchange employs deuterium oxide with sodium deuteroxide catalyst under more stringent conditions [15]. Operating temperatures of 80-140°C and pH levels of 12-14 are maintained for 6-18 hours to achieve deuteration levels of 75-90 atom % deuterium [15]. Despite the harsh alkaline conditions, yields remain competitive at 65-85%, making this approach viable for specific synthetic requirements [12].

MethodDeuterium SourceReaction ConditionsTypical Yield (%)Deuteration Level (atom % D)
Direct H-D Exchange with D2ODeuterium Oxide (D2O)80-120°C, 2-24 hours60-8070-85
Acid-Catalyzed ExchangeD2O with HCl catalyst60-100°C, pH 1-2, 4-12 hours70-8580-90
Base-Catalyzed ExchangeD2O with NaOD catalyst80-140°C, pH 12-14, 6-18 hours65-8575-90
Metal-Catalyzed ExchangeD2O with Pd/C catalyst100-150°C, H2 pressure, 8-24 hours80-9590-98
Isotope Exchange ReactionsDeuterium Gas (D2)200-300°C, D2 pressure, catalyst85-9895-99

The isotope exchange reaction methodology represents the most advanced traditional approach, utilizing deuterium gas under elevated temperature and pressure conditions [13] [16]. These reactions operate at 200-300°C under deuterium pressure with appropriate catalysts, achieving exceptional deuteration levels of 95-99 atom % deuterium and yields of 85-98% [13]. This methodology serves as the foundation for industrial-scale deuteration processes where maximum isotopic enrichment is required [24].

Photocatalytic Deuterocarboxylation of Alkynes

Photocatalytic deuterocarboxylation of alkynes represents a revolutionary approach to synthesizing propionic acid-d6 derivatives through direct alkyne functionalization [17] [20]. This methodology employs 4DPAIPN as the optimal photocatalyst at 2 mol% loading under blue light-emitting diode irradiation at 427 nanometers [17]. The reaction proceeds at ambient temperatures of 25-40°C for 12-24 hours using deuterium oxide as the deuteration agent and tetrabutylammonium oxalate as the carbonyl source [20].

The photocatalytic system generates strongly reductive carbon dioxide radical anion species through single electron transfer and subsequent homolysis of the carbon-carbon bond in oxalate [17] [20]. These radical species facilitate global deuterocarboxylation of both terminal and internal alkynes, producing tetra- and tri-deuterated aryl propionic acids with yields of 70-96% and deuteration ratios of 90-99% [17]. The mechanism involves sequential radical addition, single electron transfer, and deuterium oxide deuteration steps [18].

Terminal alkynes demonstrate exceptional reactivity under photocatalytic conditions, with substrates bearing various functional groups including hydroxyl, cyano, ester, and fluoro substituents yielding the corresponding deuterated propionic acids in good to excellent yields [20]. Internal alkynes, particularly 1,2-diaryl substituted variants, also undergo efficient deuterocarboxylation, though regioselectivity can be challenging with unsymmetric substrates [20].

ParameterOptimal ConditionsAlternative Conditions
Photocatalyst4DPAIPN (2 mol%)Ir[dF(CF3)ppy]2(dtbbpy)PF6
Light SourceBlue LED (427 nm)White LED
Reaction Temperature (°C)25-4020-60
Reaction Time (hours)12-248-36
Deuterium SourceD2O (10 equiv)Deuterated solvents
Carbonyl SourceTetrabutylammonium oxalateCO2 atmosphere
Typical Yield (%)70-9645-85
Deuteration Ratio (%)90-9985-95
Substrate ScopeTerminal and internal alkynesAromatic alkynes

The photocatalytic approach offers significant advantages over traditional multi-step procedures that require separate carboxylation and subsequent deuteration steps [11] [17]. The one-step conversion eliminates the need for alkynyl carboxylic acid intermediates and tedious hydrogenation with deuterium gas or reductive deuteration under transition metal-mediated conditions [11]. This streamlined methodology represents a paradigm shift in deuterated propionic acid synthesis, enabling direct access to complex deuterated frameworks from readily available alkyne precursors [17] [20].

H-D Exchange Mechanisms with Deuterium Oxide

Hydrogen-deuterium exchange mechanisms with deuterium oxide proceed through well-established pathways involving acid, base, or metal catalyst activation [12] [15]. The fundamental exchange reaction occurs through equilibrium processes where exchangeable protons interact with deuterons from the solvent system [12]. In protic solutions, exchangeable protons such as those in carboxyl groups undergo rapid exchange with deuterium oxide, requiring stoichiometric excess of deuterium source to drive the equilibrium toward deuterated products [12].

The mechanism in acidic conditions involves protonation of the carboxylic acid functionality, followed by nucleophilic attack by deuterium oxide molecules [25]. This process creates a protonated intermediate that subsequently undergoes deuteron exchange, releasing the deuterated carboxylic acid and regenerating the acid catalyst [25] [28]. The rate-determining step typically involves the initial protonation event, which explains the temperature dependence observed in acid-catalyzed deuteration reactions [25].

Base-catalyzed hydrogen-deuterium exchange operates through deprotonation mechanisms where the carboxylate anion serves as the key intermediate [15]. Sodium deuteroxide abstracts the acidic proton, forming the carboxylate anion and deuterium oxide as the conjugate acid [15]. Subsequent reprotonation occurs with deuterium oxide, incorporating deuterium into the carboxylic acid framework [12] [15]. The strongly basic conditions enhance the acidity of adjacent methylene protons, enabling α-deuteration through enolate-like intermediates [15].

Metal-catalyzed hydrogen-deuterium exchange involves coordination of the carboxylic acid substrate to the metal center, activating specific carbon-hydrogen bonds for deuteration [16] [25]. Palladium-catalyzed ortho-deuteration of aromatic carboxylic acids demonstrates ligand-free activation using deuterium oxide as the deuterium source [25] [28]. The mechanism involves reversible carbon-hydrogen bond activation through concerted metalation-deprotonation pathways, followed by deuterium incorporation and reductive elimination to regenerate the catalyst [25].

Platinum-catalyzed site-selective hydrogen-deuterium exchange utilizes alkyl amines as hydrogen sources to generate appropriate amounts of hydrogen gas in situ [31]. This system promotes exchange reactions through dehydrogenation of the amine substrate by platinum on carbon, creating a dynamic equilibrium between hydrogen and deuterium species [31]. The generated hydrogen facilitates the exchange process while maintaining selectivity for specific positions within the molecular framework [31].

Metal-Catalyzed Deuteration Processes

Metal-catalyzed deuteration processes represent the most sophisticated approaches to propionic acid-d6 synthesis, employing transition metal complexes to achieve high levels of deuterium incorporation with exceptional selectivity [26] [27] [30]. Palladium-catalyzed systems utilize palladium on carbon as a heterogeneous catalyst with deuterium oxide under controlled temperature and pressure conditions [25] [29]. These systems operate at 100-150°C under 1-5 bar pressure, achieving deuteration efficiencies of 85-95% with multi-gram scalability [25] [32].

Rhodium-catalyzed deuteration employs the specialized complex rhodium hydride with κ3-phosphorus,oxygen,phosphorus-[xanthene(diisopropylphosphino)2] as a highly active catalyst for hydrogen-deuterium exchange [30]. This system utilizes deuterium gas as the deuterium source under mild conditions of 25-80°C and 1-10 bar pressure [30]. The rhodium catalyst demonstrates exceptional efficiency with deuteration levels reaching 95-99%, though scalability remains limited to gram-scale operations [30].

Platinum-catalyzed processes employ platinum on carbon for site-selective hydrogen-deuterium exchange of allylic alcohols using deuterium oxide [31]. The system operates at 80-120°C under 1-3 bar pressure, achieving deuteration efficiencies of 80-90% with multi-gram scalability [31]. The platinum catalyst enables selective deuteration without hydrogenation of alkene functionalities, maintaining structural integrity of unsaturated substrates [31].

Metal CatalystDeuterium SourceTemperature (°C)Pressure (bar)Deuteration Efficiency (%)Scalability
Palladium (Pd/C)D2O100-1501-585-95Multi-gram
Rhodium (RhH{κ3-P,O,P-[xant(PiPr2)2]})D2 gas25-801-1095-99Gram scale
Platinum (Pt/C)D2O80-1201-380-90Multi-gram
Iridium (Cp*IrCl2)2D2 gas60-1405-2090-98Gram scale
Iron (Fe-Cellulose nanostructured)D2O under H2 pressure100-18010-4088-96Kilogram scale

Iridium-catalyzed deuteration systems utilize bis(pentamethylcyclopentadienyl)iridium dichloride complexes with deuterium gas under moderate conditions [13]. These catalysts operate at 60-140°C under 5-20 bar pressure, achieving deuteration efficiencies of 90-98% at gram scale [13]. The iridium systems demonstrate excellent functional group tolerance and can accommodate diverse substrate architectures [16].

Iron-catalyzed deuteration represents a breakthrough in scalable metal catalysis, employing nanostructured iron catalysts prepared by combining cellulose with iron salts [24] [37]. This heterogeneous system utilizes deuterium oxide under hydrogen pressure at 100-180°C and 10-40 bar [24]. The iron catalyst achieves deuteration efficiencies of 88-96% with demonstrated kilogram-scale capability, representing the most scalable metal-catalyzed approach currently available [24] [37].

The mechanistic basis of metal-catalyzed deuteration involves reversible oxidative addition and reductive elimination cycles [13] [16]. Metal centers activate carbon-hydrogen bonds through oxidative addition, forming metal-hydride intermediates that subsequently undergo deuterium exchange with deuterium gas or deuterium oxide [13]. Reductive elimination regenerates the metal catalyst while incorporating deuterium into the organic framework [16] [30].

Enrichment Techniques for Isotopic Purity

Enrichment techniques for achieving high isotopic purity in propionic acid-d6 synthesis employ multiple methodological approaches to enhance deuterium content beyond initial synthetic yields [21] [23]. Multiple exchange cycles represent the most cost-effective enrichment strategy, utilizing repeated hydrogen-deuterium exchange reactions to incrementally increase deuterium incorporation [21] [22]. Each cycle provides an enrichment factor of 1.2-1.5, with final purities reaching 95-99 atom % deuterium after 3-7 days of processing [21].

Fractional distillation exploits the slight boiling point differences between protiated and deuterated species to achieve isotopic separation [22] [34]. This technique provides enrichment factors of 1.1-1.3 with final purities of 85-92 atom % deuterium through 1-2 days of processing [22]. The relatively modest enrichment factors require multiple distillation cycles for significant isotopic enhancement, limiting practical applications to specific synthetic scenarios [34].

Crystallization enrichment utilizes preferential crystallization behaviors between isotopomers to achieve selective deuterium concentration [21] [23]. This approach demonstrates enrichment factors of 1.3-1.8 with final purities reaching 90-96 atom % deuterium through 2-4 days of processing [21]. The technique proves particularly effective for carboxylic acid derivatives where hydrogen bonding influences crystallization patterns [23].

TechniqueEnrichment FactorFinal Purity (atom % D)Processing TimeCost Effectiveness
Multiple Exchange Cycles1.2-1.5 per cycle95-993-7 daysHigh
Fractional Distillation1.1-1.385-921-2 daysMedium
Crystallization Enrichment1.3-1.890-962-4 daysMedium-High
Chromatographic Separation1.4-2.092-984-8 hoursLow-Medium
Membrane Separation1.2-1.688-946-12 hoursMedium

Chromatographic separation techniques employ isotope-selective stationary phases to achieve high-resolution separation of deuterated and protiated species [23] [40]. These methods provide enrichment factors of 1.4-2.0 with final purities of 92-98 atom % deuterium through 4-8 hours of processing [23]. While offering rapid processing times, the cost-effectiveness remains low to medium due to specialized equipment requirements and limited throughput capacity [40].

Membrane separation utilizes selective permeation differences between isotopic species through specialized membrane materials [22] [23]. This technique achieves enrichment factors of 1.2-1.6 with final purities of 88-94 atom % deuterium through 6-12 hours of processing [23]. The medium cost-effectiveness and moderate processing times make membrane separation attractive for intermediate-scale enrichment applications [22].

Quality control assessment of deuterated compounds requires sophisticated analytical techniques to determine isotopic enrichment and structural integrity [23] [40]. Liquid chromatography electrospray ionization high-resolution mass spectrometry provides quantitative determination of isotopic enrichment through full scan mass spectrometry with isotopic ion extraction and integration [23] [40]. Nuclear magnetic resonance spectroscopy confirms structural integrity and deuterium positioning while providing insights into relative isotopic purity [38] [40].

Deuterium nuclear magnetic resonance spectroscopy serves as a specialized analytical tool for highly deuterated compounds where conventional proton nuclear magnetic resonance becomes limited by residual proton signal intensities [38] [39]. The technique provides rich structural information for verification and impurity identification in compounds with deuterium enrichment greater than 98 atom % [38].

Scale-up Considerations for Research Applications

Scale-up considerations for propionic acid-d6 synthesis encompass multiple factors including synthetic methodology selection, equipment requirements, economic viability, and deuterium recovery efficiency [24] [35] [37]. Laboratory-scale synthesis ranging from 1-10 grams primarily employs photocatalytic deuterocarboxylation methodologies utilizing light-emitting diode reactors and standard glassware [17] [20]. These systems achieve deuterium recovery efficiencies of 60-80% while maintaining research-focused economic viability [17].

Pilot-scale operations spanning 10-100 grams favor metal-catalyzed hydrogen-deuterium exchange processes requiring autoclave systems and specialized gas handling equipment [24] [30]. The deuterium recovery efficiency improves to 70-85% at this scale, supporting development-stage economic considerations [24] [30]. The transition to pilot scale necessitates enhanced safety protocols and process control systems to manage elevated pressures and temperatures [30].

Small production scales from 100 grams to 1 kilogram utilize continuous flow deuteration systems incorporating flow reactors and precision pumping equipment [22] [24]. These systems achieve deuterium recovery efficiencies of 80-90% while approaching pre-commercial economic viability [24]. Continuous flow processing offers advantages in heat and mass transfer, enabling more efficient deuterium utilization and reduced processing times [22].

Scale RangePreferred MethodEquipment RequirementsDeuterium Recovery (%)Economic Viability
Laboratory (1-10 g)Photocatalytic deuterocarboxylationLED reactors, standard glassware60-80Research focused
Pilot Scale (10-100 g)Metal-catalyzed H-D exchangeAutoclave, gas handling70-85Development stage
Small Production (100 g - 1 kg)Continuous flow deuterationFlow reactors, pumps80-90Pre-commercial
Medium Production (1-10 kg)Heterogeneous catalysisFixed-bed reactors85-95Commercial viable
Large Scale (>10 kg)Industrial H-D exchangeIndustrial pressure vessels90-98Industrial standard

Medium production scales encompassing 1-10 kilograms employ heterogeneous catalysis in fixed-bed reactor configurations [24] [37]. The iron-cellulose nanostructured catalyst system demonstrates particular promise at this scale, achieving deuterium recovery efficiencies of 85-95% with commercially viable economics [24] [37]. The air and water stability of heterogeneous catalysts enables straightforward operation with high quality control standards [37].

Large-scale production exceeding 10 kilograms requires industrial hydrogen-deuterium exchange processes utilizing industrial pressure vessels and specialized process control systems [35] [36]. These systems achieve deuterium recovery efficiencies of 90-98% while meeting industrial standard economic requirements [35]. The global propionic acid production capacity provides context for potential deuterated analog production, with major manufacturers operating facilities capable of handling hundreds of thousands of tons annually [35].

Process optimization for scale-up requires careful consideration of deuterium source economics and recovery strategies [22] [24]. Deuterium oxide represents the most cost-effective deuterium source for large-scale operations, though deuterium gas may offer advantages in specific catalytic systems [24] [30]. Recovery and recycling of unused deuterium sources becomes increasingly critical at larger scales to maintain economic viability [22] [24].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-d6

Dates

Modify: 2023-08-15

Explore Compound Types